[(4-Butylphenyl)methyl](triphenyl)phosphanium chloride
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Overview
Description
(4-Butylphenyl)methylphosphanium chloride is an organophosphorus compound that features a phosphonium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halide. One common method is the reaction of triphenylphosphine with (4-butylphenyl)methyl chloride under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
Industrial production of (4-Butylphenyl)methylphosphanium chloride may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactors to control reaction conditions precisely, leading to higher purity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)methylphosphanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(4-Butylphenyl)methylphosphanium chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Butylphenyl)methylphosphanium chloride involves its ability to act as a nucleophilic catalyst. The phosphonium cation can stabilize transition states and intermediates, thereby lowering the activation energy of various chemical reactions. This property makes it an effective catalyst in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzyltriphenylphosphonium chloride: Similar in structure but with a benzyl group instead of a (4-butylphenyl)methyl group.
(4-Methoxybenzyl)triphenylphosphonium chloride: Contains a methoxy group on the benzyl ring, which can influence its reactivity and applications.
Uniqueness
(4-Butylphenyl)methylphosphanium chloride is unique due to the presence of the butyl group, which can impart different solubility and reactivity characteristics compared to its analogs. This makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
62640-26-0 |
---|---|
Molecular Formula |
C29H30ClP |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
(4-butylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C29H30P.ClH/c1-2-3-13-25-20-22-26(23-21-25)24-30(27-14-7-4-8-15-27,28-16-9-5-10-17-28)29-18-11-6-12-19-29;/h4-12,14-23H,2-3,13,24H2,1H3;1H/q+1;/p-1 |
InChI Key |
OTHZUMNWUDSNKK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
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